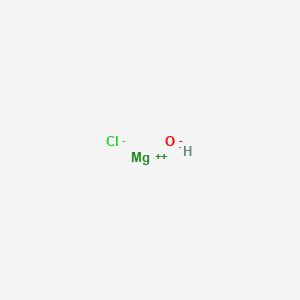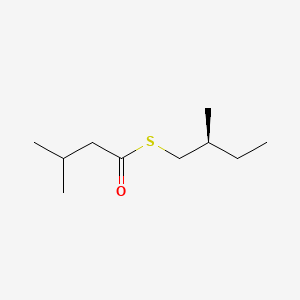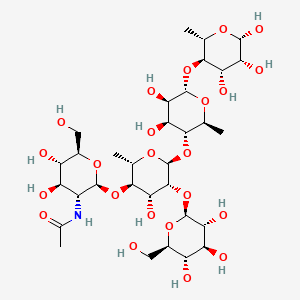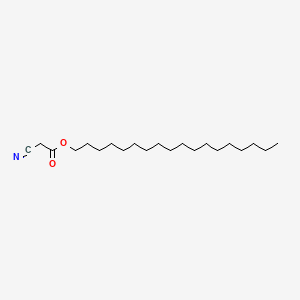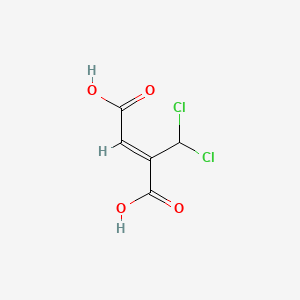
(3-Phenylpropoxy)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylpropoxy)acetaldehyde is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to an acetaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
(3-Phenylpropoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Another method involves the oxidation of 3-phenylpropyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction requires careful control of the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions
(3-Phenylpropoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Phenylpropanoic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Phenylpropoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (3-Phenylpropoxy)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that may interact with cellular components. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- Benzaldehyde
Uniqueness
(3-Phenylpropoxy)acetaldehyde is unique due to its combination of a phenyl group, a propoxy chain, and an aldehyde group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, while benzaldehyde contains a phenyl group and an aldehyde group, it lacks the propoxy chain, resulting in different chemical behavior and applications.
特性
CAS番号 |
84930-13-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3-phenylpropoxy)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChIキー |
JDTAZEDVMRGLPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



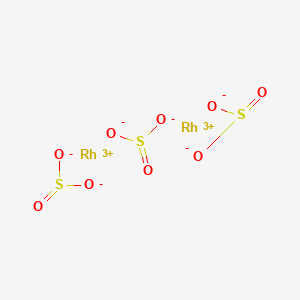
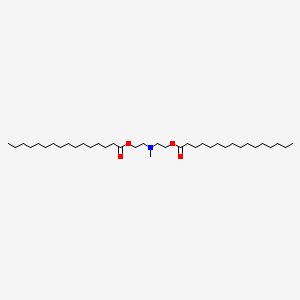
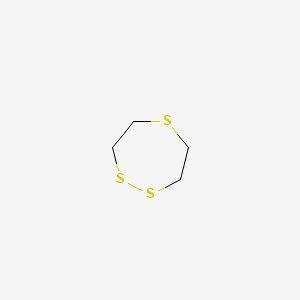
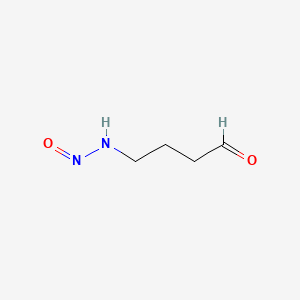


![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

